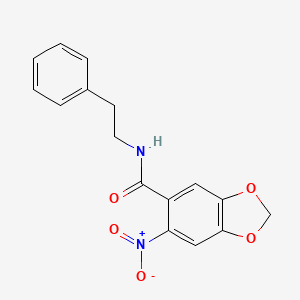

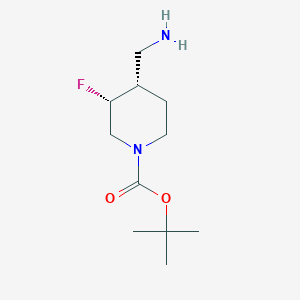

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine" is a fluorinated piperidine derivative of interest in the field of medicinal chemistry as a building block for pharmaceutical compounds.

Synthesis Analysis

- The synthesis of 4-aminomethyl-4-fluoropiperidines, a class to which our compound belongs, involves a key step of regioselective bromofluorination of N-Boc-4-methylenepiperidine (Verniest et al., 2010).

- Another related synthesis route for 3-aminomethyl-3-fluoropiperidines has been developed, which includes fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by several transformations, eventually yielding the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Molecular Structure Analysis

- There's limited direct information on the molecular structure of "(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine." However, related studies on fluorinated piperidines provide insights into their molecular geometry, including bond lengths and angles influenced by fluorine atoms (Orliac et al., 2014).

Chemical Reactions and Properties

- The fluorinated azaheterocycles, like our compound, are of specific interest due to their bifunctional nature, facilitating diverse chemical reactions (Verniest et al., 2010).

- The presence of fluorine and amine groups in these compounds allows for varied chemical interactions, essential in pharmaceutical development.

Physical Properties Analysis

- The fluorine atoms in these compounds significantly influence their physical properties, such as pKa and lipophilicity. The stereochemistry relative to the fluorine and amino groups affects these properties due to conformational changes (Orliac et al., 2014).

Scientific Research Applications

Synthesis of Aminomethylated Fluoropiperidines and Fluoropyrrolidines

The synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines has been explored due to their significance as bifunctional building blocks for fluorinated pharmaceutical compounds. Specifically, the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines was accomplished through a regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, highlighting the importance of these compounds in the field of medicinal chemistry (Verniest et al., 2010).

Synthesis of 3-Aminomethyl-3-fluoropiperidines

A synthetic route towards 1-alkyl-3-aminomethyl-3-fluoropiperidines was developed, showcasing their relevance as building blocks in medicinal chemistry. The synthesis involved fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by transformation of the ester moiety into different amides and subsequent steps leading to the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Novel Scaffolds for Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were introduced as new scaffolds for combinatorial chemistry. These compounds were prepared from a piperidine building block through a sequence involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating their potential in the development of diverse chemical libraries (Schramm et al., 2010).

Fluoro-Beta-Amino Acids in Medicinal Chemistry

The preparation of fluoro-beta-amino acid derivatives, including (2S,3S)- and (2R,3S)-2-fluoro and (3S)-2,2-difluoro-3-amino carboxylic acid derivatives, highlights their incorporation into various chemical structures such as tetrahydropyrimidin-4(1H)-ones, and cyclic and open-chain beta-peptides. These compounds provide valuable insights into the application of fluorinated amino acids in medicinal chemistry and peptide synthesis (Yoshinari et al., 2011).

properties

IUPAC Name |

tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDRFMQLZQJAY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-[[1-phenyl-4-(thiophen-2-ylmethyl)pyrazol-3-yl]-thiophen-2-ylmethylidene]hydrazine](/img/no-structure.png)

![5-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B1181472.png)